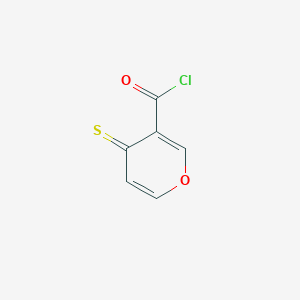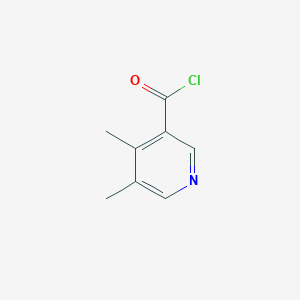
2-Methylarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylarginine, also known as N-monomethylarginine, is a methylated derivative of the amino acid arginine. It is a significant biochemical tool used in the study of nitric oxide synthesis and its physiological roles. This compound is known for its inhibitory effects on nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylarginine typically involves the methylation of arginine. One common method is the reaction of arginine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the guanidine group of arginine .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic methylation using protein arginine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the guanidine group of arginine, producing this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylarginine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to arginine.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the guanidine group under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Arginine.
Substitution: Various substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
2-Methylarginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: It serves as a tool to study the role of nitric oxide in cellular signaling and vascular function.
Medicine: It is investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation, such as hypertension and cardiovascular diseases.
Industry: It is used in the production of nitric oxide synthase inhibitors for research and therapeutic purposes
Mecanismo De Acción
2-Methylarginine exerts its effects primarily by inhibiting nitric oxide synthase. This inhibition reduces the production of nitric oxide, a molecule involved in vasodilation, neurotransmission, and immune response. The molecular target of this compound is the active site of nitric oxide synthase, where it competes with arginine, the natural substrate of the enzyme .
Comparación Con Compuestos Similares
- Asymmetric dimethylarginine (ADMA)
- Symmetric dimethylarginine (SDMA)
- N-Propyl-L-arginine
Comparison: 2-Methylarginine is unique in its selective inhibition of nitric oxide synthase compared to other methylated arginine derivatives. While ADMA and SDMA also inhibit nitric oxide synthase, they do so with different potencies and specificities. N-Propyl-L-arginine, on the other hand, is a more potent inhibitor but is less commonly used in research .
Propiedades
Número CAS |
59574-26-4 |
|---|---|
Fórmula molecular |
C7H16N4O2 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m0/s1 |
Clave InChI |
LKRMSSDDHQZQHJ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@](CCCN=C(N)N)(C(=O)O)N |
SMILES canónico |
CC(CCCN=C(N)N)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)



![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)


